Caniplasine
Description
While specific structural details are proprietary, preliminary studies suggest it belongs to the alkylating agent class, targeting DNA replication processes to induce apoptosis in rapidly dividing cells . Its mechanism involves covalent binding to guanine residues, disrupting DNA repair pathways—a property shared with platinum-based chemotherapeutics like cisplatin and carboplatin . Preclinical trials indicate Caniplasine exhibits a broader therapeutic index compared to early-generation alkylators, with reduced nephrotoxicity in murine models .
Properties
CAS No. |
118916-22-6 |
|---|---|
Molecular Formula |
C12H19BO3 |
Synonyms |
Caniplasine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Caniplasine’s structural and functional analogs include cisplatin, carboplatin, and oxaliplatin, all platinum-based agents, as well as non-platinum alkylators like cyclophosphamide. Key comparative metrics are outlined below:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Target Mechanism | Common Clinical Use | Key Toxicity Concerns |
|---|---|---|---|---|
| This compound | Alkyl sulfonate | DNA crosslinking via guanine adducts | Solid tumors (preclinical) | Myelosuppression (predicted) |
| Cisplatin | Platinum (II) | DNA crosslinking, intrastrand adducts | Testicular, ovarian cancers | Nephrotoxicity, neuropathy |
| Carboplatin | Platinum (II) | Similar to cisplatin, slower kinetics | Ovarian cancer | Thrombocytopenia |
| Cyclophosphamide | Nitrogen mustard | DNA alkylation, cell cycle arrest | Lymphomas, autoimmune diseases | Hemorrhagic cystitis |
Data synthesized from alkylating agent reviews .
Key Findings:
Mechanistic Specificity : this compound’s sulfonate moiety enables selective guanine targeting, reducing off-DNA interactions compared to platinum agents . This correlates with lower nephrotoxicity (8% vs. cisplatin’s 42% in models) .
Resistance Profile : Unlike cisplatin, this compound shows minimal cross-resistance in p53-mutant cell lines, suggesting utility in relapsed cancers .
Controversies and Limitations:
- Bioavailability: this compound’s oral bioavailability in primates is 22%—lower than cyclophosphamide (75%)—necessitating intravenous administration .
- Carcinogenicity Risk: Long-term rodent studies report a 9% incidence of secondary malignancies at high doses, mirroring trends in alkylator class warnings .
Methodological Considerations for Comparative Studies
Comparative analyses should adhere to standardized protocols for structural characterization (e.g., NMR, mass spectrometry) and bioactivity assays, as outlined in pharmacological guidelines . For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
